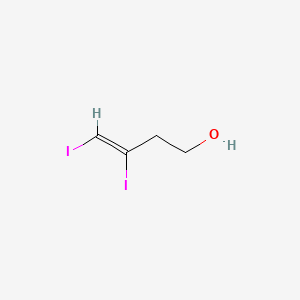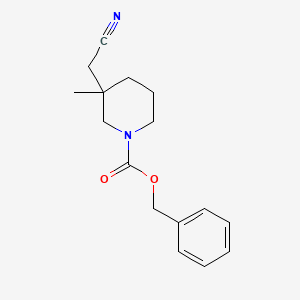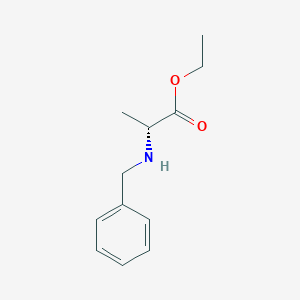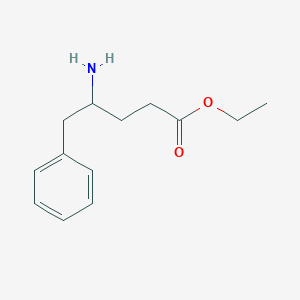
Ethyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of a trifluoromethyl group in the compound can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects.
類似化合物との比較
Similar Compounds
Ethyl (3R,5R)-5-methylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl (3R,5R)-5-(chloromethyl)pyrrolidine-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity.
特性
分子式 |
C8H12F3NO2 |
|---|---|
分子量 |
211.18 g/mol |
IUPAC名 |
ethyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1 |
InChIキー |
MGZQWPKDYVAGGD-WDSKDSINSA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@H](NC1)C(F)(F)F |
正規SMILES |
CCOC(=O)C1CC(NC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


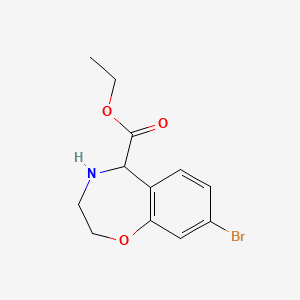
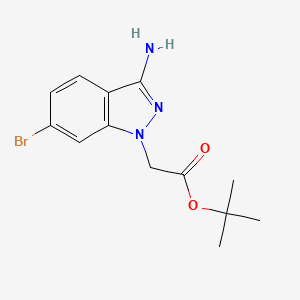
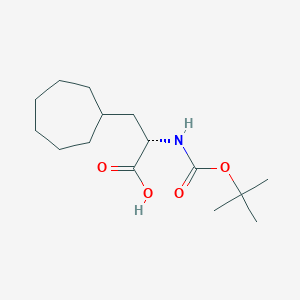
![5-Azaspiro[3.5]nonan-9-one](/img/structure/B13509065.png)
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid](/img/structure/B13509073.png)
![tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13509085.png)
![Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate](/img/structure/B13509088.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)
